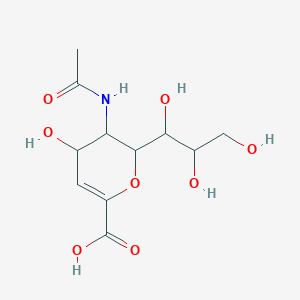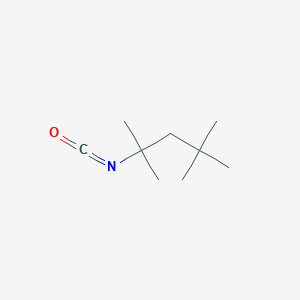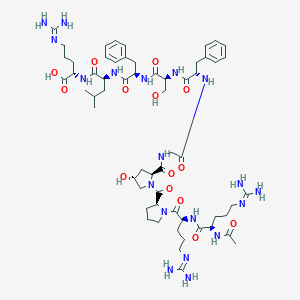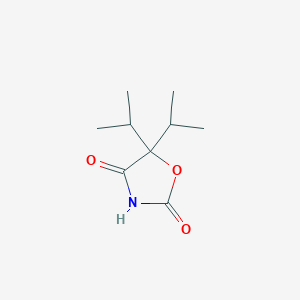
5,5-Di(propan-2-yl)-1,3-oxazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,5-Di(propan-2-yl)-1,3-oxazolidine-2,4-dione, also known as DIPD, is a cyclic urea derivative that has been synthesized and studied for its potential applications in various fields of science. This compound has shown promise as a useful tool in scientific research due to its unique chemical properties and potential for use in a variety of applications.
作用機序
The mechanism of action of 5,5-Di(propan-2-yl)-1,3-oxazolidine-2,4-dione is not fully understood, but it is believed to involve the formation of stable complexes with various metal ions and other reactive species. These complexes may then be used as intermediates in various chemical reactions, or may interact with biological molecules to produce a variety of effects.
生化学的および生理学的効果
5,5-Di(propan-2-yl)-1,3-oxazolidine-2,4-dione has been shown to have a variety of biochemical and physiological effects, including its ability to inhibit the growth of certain types of cancer cells, as well as its potential for use in the treatment of various neurological disorders. Additionally, 5,5-Di(propan-2-yl)-1,3-oxazolidine-2,4-dione has been shown to have antioxidant properties, which may make it useful in the treatment of various diseases associated with oxidative stress.
実験室実験の利点と制限
One of the main advantages of using 5,5-Di(propan-2-yl)-1,3-oxazolidine-2,4-dione in scientific research is its versatility. This compound can be used in a variety of applications, ranging from asymmetric synthesis to the development of new pharmaceuticals. However, there are also some limitations to the use of 5,5-Di(propan-2-yl)-1,3-oxazolidine-2,4-dione, including its relatively complex synthesis process and the potential for toxicity at high concentrations.
将来の方向性
There are many potential future directions for research involving 5,5-Di(propan-2-yl)-1,3-oxazolidine-2,4-dione. Some of the most promising areas of study include the development of new pharmaceuticals and other biologically active compounds, as well as the use of 5,5-Di(propan-2-yl)-1,3-oxazolidine-2,4-dione in the treatment of various neurological disorders. Additionally, further research is needed to fully understand the mechanism of action of 5,5-Di(propan-2-yl)-1,3-oxazolidine-2,4-dione and its potential applications in various fields of science.
In conclusion, 5,5-Di(propan-2-yl)-1,3-oxazolidine-2,4-dione is a highly versatile compound that has shown promise in a variety of scientific research applications. While there are still many unanswered questions about the mechanism of action and potential uses of 5,5-Di(propan-2-yl)-1,3-oxazolidine-2,4-dione, this compound represents a valuable tool for researchers in a variety of fields.
合成法
5,5-Di(propan-2-yl)-1,3-oxazolidine-2,4-dione can be synthesized through a multi-step process involving the reaction of propan-2-ol with phosgene, followed by the addition of urea and the subsequent cyclization of the resulting intermediate. The synthesis of 5,5-Di(propan-2-yl)-1,3-oxazolidine-2,4-dione is a complex process that requires careful attention to detail and precise control of reaction conditions.
科学的研究の応用
5,5-Di(propan-2-yl)-1,3-oxazolidine-2,4-dione has been studied extensively for its potential applications in scientific research. This compound has been shown to have a variety of useful properties, including its ability to act as a chiral auxiliary in asymmetric synthesis, as well as its potential for use in the development of new pharmaceuticals and other biologically active compounds.
特性
CAS番号 |
130689-83-7 |
|---|---|
製品名 |
5,5-Di(propan-2-yl)-1,3-oxazolidine-2,4-dione |
分子式 |
C9H15NO3 |
分子量 |
185.22 g/mol |
IUPAC名 |
5,5-di(propan-2-yl)-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C9H15NO3/c1-5(2)9(6(3)4)7(11)10-8(12)13-9/h5-6H,1-4H3,(H,10,11,12) |
InChIキー |
MUZFHSPZXDFVCS-UHFFFAOYSA-N |
SMILES |
CC(C)C1(C(=O)NC(=O)O1)C(C)C |
正規SMILES |
CC(C)C1(C(=O)NC(=O)O1)C(C)C |
同義語 |
2,4-Oxazolidinedione,5,5-bis(1-methylethyl)-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



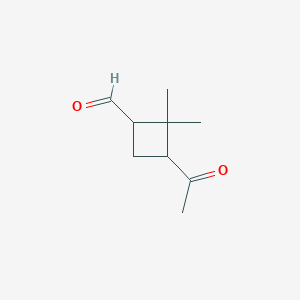
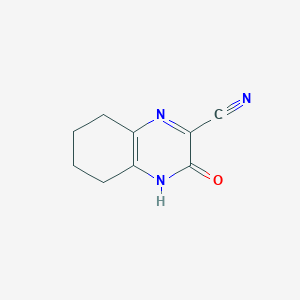
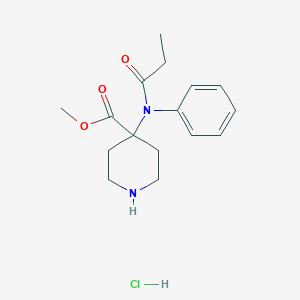
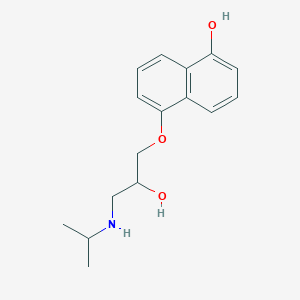
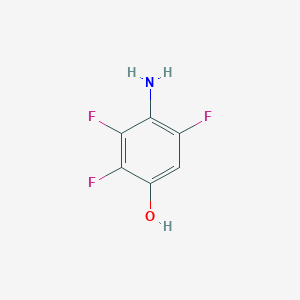
![[(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(phosphonooxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B162581.png)

![1-[2-[(4-chlorophenyl)methyl]cyclohexen-1-yl]-N,N-dimethylmethanamine](/img/structure/B162585.png)
